XL647, also known as XL647, is a small molecule classified as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. [, ] It is recognized for its potential role in inhibiting tumor cell growth, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells). [, ] In scientific research, XL647 serves as a valuable tool for investigating the roles of various RTKs, particularly EGFR, HER2, VEGFR2, and EphB4, in cellular processes and disease models. [, , ]
XL647 (XL647) functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), primarily EGFR/ErbB1, HER2/ErbB2, VEGFR2/KDR, and EphB4. [, , , , , , , ] This means it competes with ATP for binding to the active site of these kinases, effectively blocking their activity. [] By inhibiting these RTKs, XL647 disrupts downstream signaling pathways involved in tumor cell proliferation, angiogenesis, and metastasis. [, , , ]
For instance, by inhibiting EGFR, XL647 can prevent the activation of downstream signaling kinases AKT and ERK, which are crucial for tumor cell growth and survival. [] This inhibition has been demonstrated in preclinical studies using eyebrow hair bulbs as a surrogate tissue for assessing the effects of XL647 on EGFR signaling. []
In the context of angiogenesis, XL647's inhibition of VEGFR2 plays a significant role. VEGFR2 is a key regulator of angiogenesis, and its inhibition by XL647 leads to a reduction in tumor vessel density and limits the supply of nutrients and oxygen to the tumor, ultimately hindering its growth. [, ]
Investigating EGFR-Mutant Lung Cancer: XL647 has been explored as a potential treatment for non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations. [, , , , , ] Studies have focused on its activity in patients with acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib, often due to the T790M resistance mutation in EGFR. [, , , ]
Understanding Resistance Mechanisms: Preclinical and clinical studies with XL647 provide insights into potential mechanisms of resistance to EGFR TKIs. [, ] Research suggests that XL647 might select for different resistance mechanisms compared to other EGFR TKIs, suggesting the possibility of sequential use of different TKIs to combat resistance and potentially improve patient outcomes. []
Exploring Combination Therapies: XL647 has been investigated in combination with other therapeutic agents, such as trastuzumab for HER2-positive metastatic breast cancer [] and sorafenib for hepatocellular carcinoma (HCC) []. These studies aim to explore potential synergistic effects and enhanced therapeutic benefits.
Studying Blood-Brain Barrier Penetration: XL647 demonstrates the ability to cross the blood-brain barrier, making it a potential candidate for investigating therapies targeting brain metastases, which are a significant challenge in various cancers, including HER2-positive breast cancer. [, , ]
Investigating Polycystic Kidney Disease: XL647 has shown promise in preclinical studies for treating autosomal dominant polycystic kidney disease (ADPKD). [, , , ] It has been investigated for its potential to slow down the progression of the disease by targeting signaling pathways involved in cyst formation and growth. [, , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9